molecular formula C8H9BrN2O2 B1473565 [(3-Bromo-5-nitrophenyl)methyl](methyl)amine CAS No. 1251863-72-5

[(3-Bromo-5-nitrophenyl)methyl](methyl)amine

Cat. No.: B1473565
CAS No.: 1251863-72-5
M. Wt: 245.07 g/mol
InChI Key: QHQFEYNPZLATAV-UHFFFAOYSA-N
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Description

(3-Bromo-5-nitrophenyl)methylamine is an organic compound characterized by the presence of a bromine atom, a nitro group, and a methylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-nitrophenyl)methylamine typically involves the bromination and nitration of a benzene derivative, followed by the introduction of a methylamine group. One common method involves the following steps:

    Bromination: A benzene derivative is treated with bromine in the presence of a catalyst to introduce a bromine atom at the desired position.

    Nitration: The brominated benzene derivative is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group.

    Amination: The resulting bromonitrobenzene derivative is reacted with methylamine under controlled conditions to form (3-Bromo-5-nitrophenyl)methylamine.

Industrial Production Methods

Industrial production of (3-Bromo-5-nitrophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-nitrophenyl)methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Substitution: Products with different functional groups replacing the bromine atom.

    Reduction: Formation of (3-Amino-5-nitrophenyl)methylamine.

    Oxidation: Various oxidation products depending on the specific conditions and reagents used.

Scientific Research Applications

(3-Bromo-5-nitrophenyl)methylamine has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Bromo-5-nitrophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

(3-Bromo-5-nitrophenyl)methylamine can be compared with other similar compounds such as:

    (3-Chloro-5-nitrophenyl)methylamine: Similar structure but with a chlorine atom instead of bromine.

    (3-Bromo-5-nitrophenyl)methylamine: Similar structure but with an ethylamine group instead of methylamine.

    (3-Bromo-5-nitrophenyl)methylamine: Similar structure but with different substituents on the benzene ring.

The uniqueness of (3-Bromo-5-nitrophenyl)methylamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-bromo-5-nitrophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10-5-6-2-7(9)4-8(3-6)11(12)13/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQFEYNPZLATAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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